molecular formula C8H13N3O B14846271 2-(2-Aminoethyl)-6-methoxypyridin-4-amine

2-(2-Aminoethyl)-6-methoxypyridin-4-amine

Cat. No.: B14846271
M. Wt: 167.21 g/mol
InChI Key: ANJZZVCQLYDSSA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-methoxypyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an aminoethyl group under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-methoxypyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound can also interact with receptors on cell surfaces, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-6-methoxypyridin-4-amine is unique due to the presence of both the aminoethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminoethyl)-6-methoxypyridin-4-amine

InChI

InChI=1S/C8H13N3O/c1-12-8-5-6(10)4-7(11-8)2-3-9/h4-5H,2-3,9H2,1H3,(H2,10,11)

InChI Key

ANJZZVCQLYDSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CCN)N

Origin of Product

United States

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